
Tetrahydrothiophen-3-oneoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrothiophen-3-oneoxime is a heterocyclic compound that contains a sulfur atom within a five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. It is a derivative of tetrahydrothiophene, which is a saturated analog of thiophene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahydrothiophen-3-oneoxime can be synthesized through the reaction of tetrahydrothiophen-3-one with hydroxylamine. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the oxime group. The general reaction is as follows:
Tetrahydrothiophen-3-one+Hydroxylamine→this compound
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiophen-3-one.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophen-3-one.
Substitution: Compounds with different functional groups replacing the oxime group.
Applications De Recherche Scientifique
Tetrahydrothiophen-3-oneoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tetrahydrothiophen-3-oneoxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tetrahydrothiophene: A saturated analog of thiophene with similar structural features.
Thiophene: An unsaturated analog with a sulfur atom in a five-membered ring.
Sulfolane: An oxidized derivative of tetrahydrothiophene.
Uniqueness: Tetrahydrothiophen-3-oneoxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H7NOS |
|---|---|
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
(NZ)-N-(thiolan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H7NOS/c6-5-4-1-2-7-3-4/h6H,1-3H2/b5-4- |
Clé InChI |
DWWREQRWOXEVGY-PLNGDYQASA-N |
SMILES isomérique |
C\1CSC/C1=N\O |
SMILES canonique |
C1CSCC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


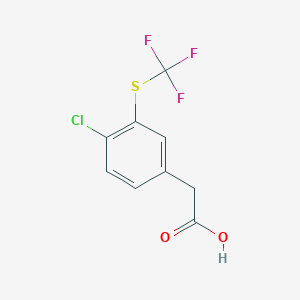
![[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)
![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)

![(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine](/img/structure/B12063526.png)
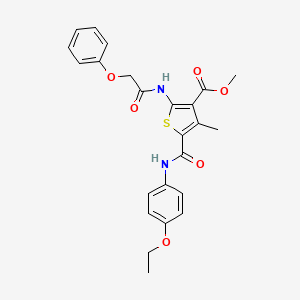
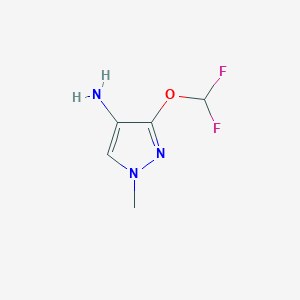
![[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12063549.png)
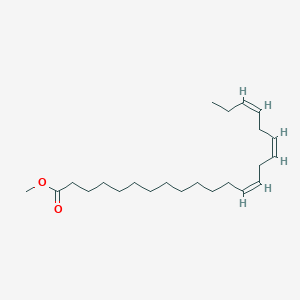

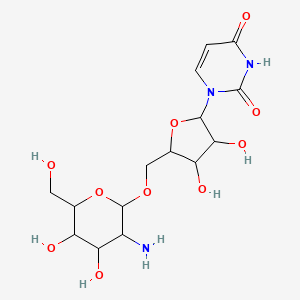
![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)
![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)

